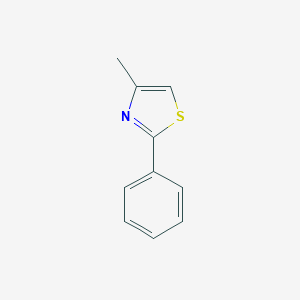
Sulfate de dysprosium(III) octahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium(III) sulfate octahydrate is a chemical compound with the formula Dy₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate that appears as light yellow crystals. Dysprosium is a lanthanide, and its compounds are known for their magnetic properties and high neutron absorption cross-section, making them valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
Dysprosium(III) sulfate octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging due to its paramagnetic properties.
Medicine: Investigated for potential use in magnetic resonance imaging (MRI) contrast agents.
Mécanisme D'action
Target of Action
Dysprosium(III) sulfate octahydrate is a chemical compound with the formula Dy2(SO4)3·8H2O It’s important to note that dysprosium, like other lanthanides, has unique magnetic and optical properties that can be exploited in various applications .
Mode of Action
It’s known that dysprosium ions have a strong affinity for oxygen atoms, which may influence its interactions with other compounds .
Result of Action
Dysprosium ions are known to have unique magnetic and optical properties, which could potentially be harnessed in various applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Dysprosium(III) sulfate octahydrate, factors such as pH, temperature, and the presence of other ions could potentially affect its properties and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysprosium(III) sulfate octahydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with sulfuric acid (H₂SO₄) in the presence of water. The reaction typically occurs under controlled temperature conditions to ensure complete dissolution and formation of the octahydrate form:
Dy2O3+3H2SO4+8H2O→Dy2(SO4)3⋅8H2O
Industrial Production Methods: Industrial production of dysprosium(III) sulfate octahydrate follows similar principles but on a larger scale. The process involves dissolving dysprosium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The purity of the final product is ensured through multiple purification steps, including filtration and recrystallization .
Types of Reactions:
Oxidation and Reduction: Dysprosium(III) sulfate octahydrate can undergo redox reactions, where dysprosium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize dysprosium compounds.
Reducing Agents: Sodium borohydride (NaBH₄) can reduce dysprosium(III) to lower oxidation states.
Substitution Reagents: Sodium carbonate (Na₂CO₃) can be used to substitute sulfate ions with carbonate ions.
Major Products:
Oxidation: Dysprosium(IV) compounds.
Reduction: Dysprosium(II) compounds.
Substitution: Dysprosium carbonate (Dy₂(CO₃)₃) and other dysprosium salts.
Comparaison Avec Des Composés Similaires
Dysprosium(III) chloride (DyCl₃): Another dysprosium compound with similar magnetic properties but different solubility and reactivity.
Dysprosium(III) nitrate (Dy(NO₃)₃): Used in similar applications but has different thermal stability and solubility.
Dysprosium(III) carbonate (Dy₂(CO₃)₃): Less soluble in water compared to the sulfate form.
Uniqueness: Dysprosium(III) sulfate octahydrate is unique due to its high solubility in water and its ability to form stable hydrates. This makes it particularly useful in aqueous solutions and applications requiring high purity and stability .
Propriétés
Numéro CAS |
10031-50-2 |
|---|---|
Formule moléculaire |
DyH4O5S |
Poids moléculaire |
278.60 g/mol |
Nom IUPAC |
dysprosium;sulfuric acid;hydrate |
InChI |
InChI=1S/Dy.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clé InChI |
MEFSPUQSEDCDFO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |
SMILES canonique |
O.OS(=O)(=O)O.[Dy] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















